Trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound classified within the pyrrolidine family. Pyrrolidine derivatives are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. This compound is characterized by the presence of a cyanophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group. Its molecular formula is and it has a molecular weight of 230.26 g/mol.
The compound can be synthesized through various chemical pathways, which involve the cyclization of suitable precursors. The synthesis typically utilizes 4-cyanobenzaldehyde and an amino acid derivative under specific conditions to form the pyrrolidine structure, followed by esterification.
Trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate falls under several classifications:
The synthesis of trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate can be achieved through several methods:
The molecular structure of trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring with a carboxylate group and a cyanophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
| InChI Key | ZDBJRAVHOPFWTB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CNCC1C2=CC=C(C=C2)C#N |
Trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions:
Trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate has several significant applications:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7